molecular formula C12H16O4 B1336728 Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- CAS No. 88449-50-7

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-

Cat. No.: B1336728
CAS No.: 88449-50-7
M. Wt: 224.25 g/mol
InChI Key: TWZIQDJXVGSPSD-UHFFFAOYSA-N
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Description

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- is an organic compound with the molecular formula C₁₂H₁₆O₄ and a molecular weight of 224.253 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a 1-methylethoxy group, along with an acetic acid moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

The synthesis of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- typically involves the following steps:

Chemical Reactions Analysis

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Scientific Research Applications

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- can be compared with other similar compounds such as:

The uniqueness of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZIQDJXVGSPSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427975
Record name Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88449-50-7
Record name Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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